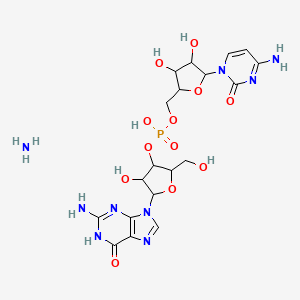
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Übersicht
Beschreibung
1-(5-Methylpyridin-3-yl)imidazolidin-2-one, also known as 5-methyl-1H-imidazole-3-one, is a heterocyclic compound with a five-membered ring structure consisting of one nitrogen atom and four carbon atoms. It belongs to the class of organic compounds known as imidazoles and is an important intermediate in the synthesis of various biologically active compounds. In addition, it is a key intermediate in the synthesis of several pharmaceuticals, including antifungal agents, antibiotics, and antihistamines.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
1-(5-Methylpyridin-3-yl)imidazolidin-2-one: is a structural motif found in various pharmaceuticals. Its analogues are used in the synthesis of drugs due to their presence in natural products and as intermediates in organic syntheses . The compound’s derivatives can serve as chiral auxiliaries for asymmetric transformations, aiding in the development of new medications with improved efficacy and reduced side effects.
Agricultural Chemistry
In agriculture, this compound could be explored for its potential role in the synthesis of agrochemicals. The structural framework of imidazolidin-2-ones, to which it belongs, may be utilized to create novel pesticides or herbicides that offer enhanced selectivity and lower toxicity .
Material Science
The applications in material science could involve the use of 1-(5-Methylpyridin-3-yl)imidazolidin-2-one as a precursor for the synthesis of polymers or coatings. Its robust heterocyclic structure can impart strength and stability to materials, making them suitable for high-performance applications .
Environmental Science
This compound’s derivatives might be used in environmental science to develop sensors or indicators for pollutants. The reactivity of the imidazolidin-2-one ring could allow for the detection of specific environmental contaminants through colorimetric or luminescent changes .
Analytical Chemistry
In analytical chemistry, 1-(5-Methylpyridin-3-yl)imidazolidin-2-one could be used as a standard or reagent in chromatographic techniques or spectroscopic analysis due to its unique chemical properties. It may help in the precise quantification or identification of substances within complex mixtures .
Biochemistry
The compound can be involved in biochemistry research, particularly in the study of enzyme inhibition or receptor binding due to its potential to mimic biological molecules. This could lead to insights into biochemical pathways and the development of therapeutic agents .
Pharmacology
In pharmacology, the compound’s framework is beneficial for drug design. It can be modified to produce derivatives with desired pharmacokinetic properties or to enhance drug delivery mechanisms .
Chemical Engineering
Finally, in chemical engineering, 1-(5-Methylpyridin-3-yl)imidazolidin-2-one could be used in process optimization. Its stability under various conditions can be advantageous in designing efficient and scalable chemical processes .
Eigenschaften
IUPAC Name |
1-(5-methylpyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-4-8(6-10-5-7)12-3-2-11-9(12)13/h4-6H,2-3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORUYSIPHJQUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-3-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




iodonium p-toluenesulfonate](/img/structure/B1449472.png)



![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)


![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)

![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)

![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)
